[(3-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone
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Overview
Description
[(3-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone is a chemical compound with the molecular formula C9H13NO2S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone typically involves the reaction of 3-methoxyaniline with dimethyl sulfoxide (DMSO) under specific conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction parameters are carefully controlled to maximize the yield and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
[(3-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted phenyl compounds.
Scientific Research Applications
[(3-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [(3-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and apoptosis pathways.
Comparison with Similar Compounds
Similar Compounds
- [(3-Methoxyphenyl)imino]methyl-lambda6-sulfanone
- [(3-Methoxyphenyl)imino]ethyl-lambda6-sulfanone
- [(3-Methoxyphenyl)imino]propyl-lambda6-sulfanone
Uniqueness
[(3-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone stands out due to its unique structural features and reactivity. Its methoxy group and imino functionality provide distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H13NO2S |
---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
(3-methoxyphenyl)imino-dimethyl-oxo-λ6-sulfane |
InChI |
InChI=1S/C9H13NO2S/c1-12-9-6-4-5-8(7-9)10-13(2,3)11/h4-7H,1-3H3 |
InChI Key |
OYOWXLPQVMCSTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N=S(=O)(C)C |
Origin of Product |
United States |
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